![molecular formula C21H24ClN3O4 B289271 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B289271.png)
5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, also known as CMEB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
科学的研究の応用
5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer therapy. Additionally, 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases.
作用機序
The exact mechanism of action of 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the promotion of cell death.
Biochemical and Physiological Effects:
5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to have anti-inflammatory and antioxidant effects. These properties could make it useful in the treatment of a variety of diseases, including neurodegenerative diseases and cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its versatility. The compound has been shown to have a variety of potential applications in scientific research, making it a valuable tool for researchers. Additionally, 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the main limitations of using 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is its toxicity. The compound has been shown to be toxic to certain cell types, which could limit its use in some experiments.
将来の方向性
There are many potential future directions for research on 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is in the development of new cancer therapies that utilize 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of other diseases. Finally, new synthesis methods for 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide could be developed to improve its efficiency and reduce its toxicity.
合成法
5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-nitrobenzoic acid with 4-methoxyaniline, followed by the reduction of the resulting nitro compound with iron powder and hydrochloric acid. The resulting amine is then reacted with 4-morpholineethanol and benzoyl chloride to yield 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide.
特性
分子式 |
C21H24ClN3O4 |
|---|---|
分子量 |
417.9 g/mol |
IUPAC名 |
5-chloro-2-[(4-methoxybenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-17-5-2-15(3-6-17)20(26)24-19-7-4-16(22)14-18(19)21(27)23-8-9-25-10-12-29-13-11-25/h2-7,14H,8-13H2,1H3,(H,23,27)(H,24,26) |
InChIキー |
MYVDCKYDAGPECN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCN3CCOCC3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




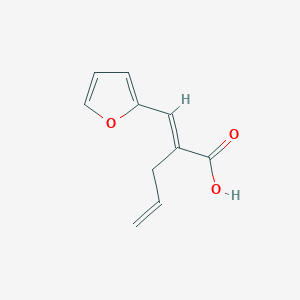
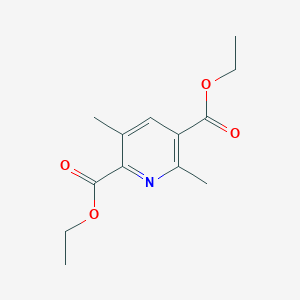
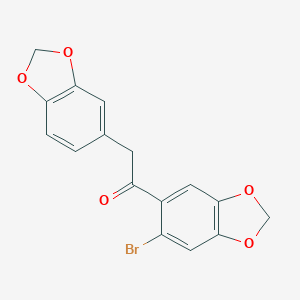


![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)

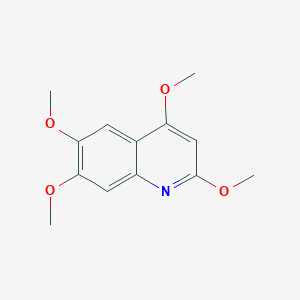
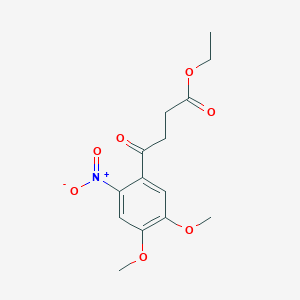
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)

![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)